3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with appropriate alkylating agents. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .
Scientific Research Applications
3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of bacteria and fungi.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like urease, which plays a role in the hydrolysis of urea. The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its antimicrobial effects . Additionally, its anti-inflammatory and anticancer activities may involve the modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(Ethylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl and methoxyphenoxy groups enhances its pharmacological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H16N4O2S2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(ethylsulfanylmethyl)-6-[(3-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4O2S2/c1-3-21-9-12-15-16-14-18(12)17-13(22-14)8-20-11-6-4-5-10(7-11)19-2/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
FHDLXVJTDRFZTL-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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